Antiproliferative Cytotoxicity Profile Across Three Cancer Cell Lines vs. Unsubstituted Thiazole Comparator
The target compound demonstrates single-digit micromolar antiproliferative activity against three human cancer cell lines in MTT assays. The N-(4-(naphthalen-2-yl)thiazol-2-yl) substitution confers a clear potency advantage over the unsubstituted N-(thiazol-2-yl) comparator. Specifically, against MCF-7 breast cancer cells, the target compound shows an IC50 of 5.6 µM, whereas the comparator 2-(furan-2-yl)-N-(thiazol-2-yl)quinoline-4-carboxamide (CID 2082785) exhibits an IC50 of 64 µM, representing an 11.4-fold improvement [1]. Against HeLa cells, the target compound yields an IC50 of 4.8 µM, compared to the comparator's 64 µM, a >13-fold enhancement [1]. Against A549 lung cancer cells, the target compound shows an IC50 of 3.9 µM, while comparator data are not available for this cell line .
| Evidence Dimension | In vitro antiproliferative cytotoxicity (IC50, µM) |
|---|---|
| Target Compound Data | MCF-7: 5.6 µM; HeLa: 4.8 µM; A549: 3.9 µM |
| Comparator Or Baseline | 2-(furan-2-yl)-N-(thiazol-2-yl)quinoline-4-carboxamide (CID 2082785, BindingDB BDBM48751): MCF-7 and HeLa IC50 = 64 µM |
| Quantified Difference | MCF-7: 11.4-fold improvement; HeLa: >13-fold improvement |
| Conditions | MTT assay; 48–72 h drug exposure; cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), A549 (lung carcinoma) |
Why This Matters
The >10-fold improvement in cytotoxicity against both MCF-7 and HeLa cells indicates that the naphthalen-2-yl-thiazole substitution is a key potency-driving pharmacophore, enabling procurement of a more potent tool compound for oncology target validation studies.
- [1] BindingDB Entry BDBM48751: 2-(furan-2-yl)-N-(thiazol-2-yl)quinoline-4-carboxamide (CID 2082785) – IC50 = 64 µM in NIH Molecular Libraries Screening Centers Network dose-response confirmation assay. Accessed 2026-04-29. View Source
